molecular formula C12H16O4 B1198754 1-(2,4,5-Trimethoxyphenyl)propan-1-one CAS No. 3904-18-5

1-(2,4,5-Trimethoxyphenyl)propan-1-one

Cat. No. B1198754
CAS RN: 3904-18-5
M. Wt: 224.25 g/mol
InChI Key: KUQHFNICKXWOBZ-UHFFFAOYSA-N
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Description

Isoacoramone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Isoacoramone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoacoramone is primarily located in the cytoplasm. Outside of the human body, isoacoramone can be found in herbs and spices and root vegetables. This makes isoacoramone a potential biomarker for the consumption of these food products.

properties

CAS RN

3904-18-5

Product Name

1-(2,4,5-Trimethoxyphenyl)propan-1-one

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7H,5H2,1-4H3

InChI Key

KUQHFNICKXWOBZ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1OC)OC)OC

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1OC)OC)OC

melting_point

108.5-109.5°C

Other CAS RN

3904-18-5

physical_description

Solid

synonyms

isoacoramone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of DDQ (3.06-4.09 g) in dioxane (40 mL) was added dropwise over a period of 10 min to a ice cold and well stirred solution of 2,4,5-trimethoxyphenylpropane (1.89 g, 0.009 mol) in wet dioxane or ethanol (55 mL) and the resulting mixture was stirred at room temperature for over night. The precipitate was filtered and further washed twice with dioxane. The combined dioxane layer was evaporated and mixture was poured into water and extracted with dichloromethane (3×70 mL). The combined organic layer were washed with brine (3×15 mL) and dried over sodium sulphate. The residue obtained on evaporation of the solvents was chromatographed on silica gel column using hexane-ethyl acetate mixture with increasing proportion of ethyl acetate upto 40% to afford viscous liquid which was crystallized from ethylacetate/hexane to afford 1.19 g (59%) of white crystals of isoacoramone. The spectral data was found similar as mentioned above in Example III.
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3.575 (± 0.515) g
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ice
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1.89 g
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40 mL
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55 mL
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59%

Synthesis routes and methods II

Procedure details

In order to further increase the yield of α-asarone, an alternative route appears to prepare intermediate 1-(2,4,5-trimethoxy)phenyl-1-propanone (isoacroramone) by treating 2,4,5-trimethoxyphenylpropane with DDQ in aqueous organic solvent which upon treatment with sodium borohydride into 1-(2,4,5-trimethoxyphenyl-1-hydroxypropane followed by acidic dehydration towards formation of α-asarone. The structure of 1-(2,4,5-trimethoxy)phenyl-1-propanone, a crystalline solid (mp 109-110° C.), was confirmed on the basis of spectral data (Example IV) which is later on discovered as a naturally occurring rarer phenylpropanoid, isolated from Acorus tatarinowii as a light yellowish viscous gum, however, our method afforded isoacoramone as a crystalline solid with the similar spectral data as natural isoacoramone (Jinfeng, Hu and Xiaozhang, Feng, Planta Medica, 66, 662-664 (2000)). It is also worthwhile to mention that the formation of 1-(2,4,5-trimethoxyphenyl)-1-propanone in a single step from phenylalkane i.e. 2,4,5-trimethoxypropane opens new route for the synthesis of phenylpropanone derivatives which is, in fact, a mild, simple and free from drawbacks generally exist with reported synthetic methods and some of reported methods are:
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phenylpropanoid
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1-(2,4,5-trimethoxy)phenyl-1-propanone
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[Compound]
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1-(2,4,5-trimethoxy)phenyl-1-propanone
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solid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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